molecular formula C15H19IO3 B1327879 Ethyl 7-(4-iodophenyl)-7-oxoheptanoate CAS No. 898777-45-2

Ethyl 7-(4-iodophenyl)-7-oxoheptanoate

Cat. No.: B1327879
CAS No.: 898777-45-2
M. Wt: 374.21 g/mol
InChI Key: QDPTVSXZMUVECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-iodophenyl)-7-oxoheptanoate is an organic compound characterized by the presence of an ethyl ester group, a 4-iodophenyl group, and a 7-oxoheptanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-iodophenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-iodophenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the carbonyl group in the compound can yield alcohol derivatives.

    Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Oxidation: Formation of 7-(4-iodophenyl)-7-oxoheptanoic acid.

    Reduction: Formation of 7-(4-iodophenyl)-7-hydroxyheptanoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(4-iodophenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-iodophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the 4-iodophenyl group can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

  • Ethyl 7-(4-bromophenyl)-7-oxoheptanoate
  • Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
  • Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Comparison: Ethyl 7-(4-iodophenyl)-7-oxoheptanoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

ethyl 7-(4-iodophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPTVSXZMUVECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645719
Record name Ethyl 7-(4-iodophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-45-2
Record name Ethyl 7-(4-iodophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.